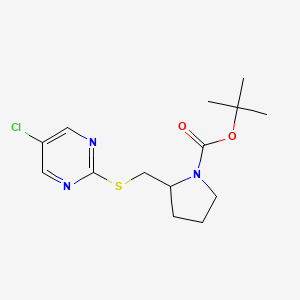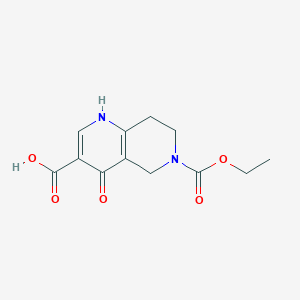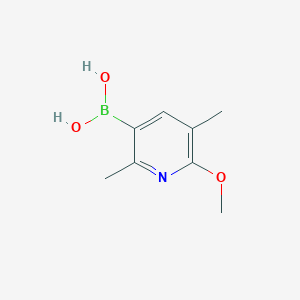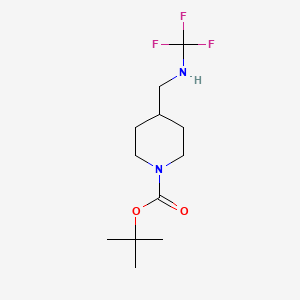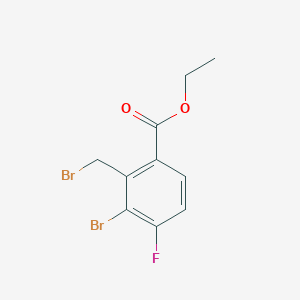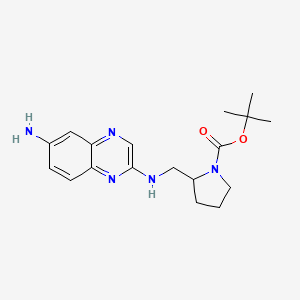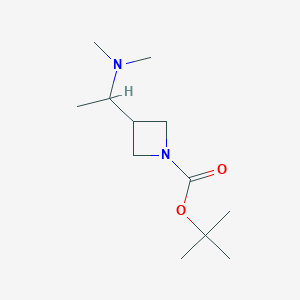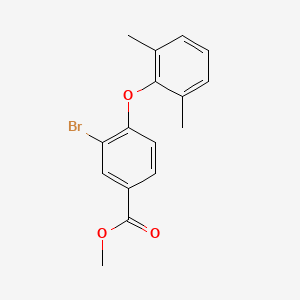![molecular formula C12H23BrN2 B13969193 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(Bromomethyl)-2-azaspiro[45]decan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of strong bases and brominating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are also crucial in industrial settings to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Aplicaciones Científicas De Investigación
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(8-Methyl-2-azaspiro[4.5]decan-2-yl)ethanamine
- 2-(8-Chloromethyl-2-azaspiro[4.5]decan-2-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H23BrN2 |
|---|---|
Peso molecular |
275.23 g/mol |
Nombre IUPAC |
2-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine |
InChI |
InChI=1S/C12H23BrN2/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10,14H2 |
Clave InChI |
HXHGXSYZAHXQLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CBr)CCN(C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

